4-Amino-5-[(thiophen-2-yl)methyl]-2,4-dihydro-3H-1,2,4-triazol-3-one
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Overview
Description
4-Amino-5-[(thiophen-2-yl)methyl]-2,4-dihydro-3H-1,2,4-triazol-3-one is a heterocyclic compound that contains both a thiophene ring and a triazole ring. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-5-[(thiophen-2-yl)methyl]-2,4-dihydro-3H-1,2,4-triazol-3-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of thiophene-2-carbaldehyde with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized with urea under acidic conditions to yield the desired triazole derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity while minimizing production costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
4-Amino-5-[(thiophen-2-yl)methyl]-2,4-dihydro-3H-1,2,4-triazol-3-one can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced under specific conditions to form dihydro derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro derivatives.
Substitution: Various substituted triazole derivatives depending on the nucleophile used.
Scientific Research Applications
4-Amino-5-[(thiophen-2-yl)methyl]-2,4-dihydro-3H-1,2,4-triazol-3-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer activities.
Medicine: Explored as a potential therapeutic agent due to its biological activities.
Industry: Utilized in the development of advanced materials such as organic semiconductors and corrosion inhibitors
Mechanism of Action
The mechanism of action of 4-Amino-5-[(thiophen-2-yl)methyl]-2,4-dihydro-3H-1,2,4-triazol-3-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interact with DNA, leading to its antimicrobial or anticancer effects. The exact pathways and molecular targets can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
Thiophene derivatives: Compounds like thiophene-2-carboxylic acid and thiophene-2-carbaldehyde.
Triazole derivatives: Compounds such as 1,2,4-triazole and its various substituted derivatives
Uniqueness
4-Amino-5-[(thiophen-2-yl)methyl]-2,4-dihydro-3H-1,2,4-triazol-3-one is unique due to the combination of the thiophene and triazole rings in its structure. This dual-ring system imparts unique chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
878560-24-8 |
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Molecular Formula |
C7H8N4OS |
Molecular Weight |
196.23 g/mol |
IUPAC Name |
4-amino-3-(thiophen-2-ylmethyl)-1H-1,2,4-triazol-5-one |
InChI |
InChI=1S/C7H8N4OS/c8-11-6(9-10-7(11)12)4-5-2-1-3-13-5/h1-3H,4,8H2,(H,10,12) |
InChI Key |
GKLUGRQYYONCAW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)CC2=NNC(=O)N2N |
Origin of Product |
United States |
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